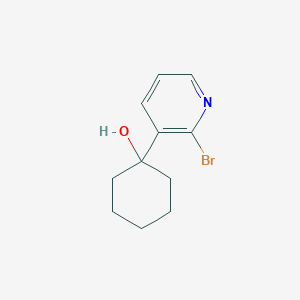

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It belongs to the class of cyclohexanol derivatives and features a bromopyridine moiety attached to a cyclohexanol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the bromination of 3-pyridylcyclohexanol using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: 1-(2-Pyridyl)cyclohexanone.

Reduction: 1-(2-Pyridyl)cyclohexanol.

Substitution: 1-(2-Azidopyridin-3-yl)cyclohexan-1-ol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol has the molecular formula C11H14BrN O and features a cyclohexanol structure substituted with a bromopyridine moiety. Its structural characteristics include:

- Molecular Weight : 244.14 g/mol

- SMILES Notation : C1CCC(CC1)(C2=C(N=CC=C2)Br)O

- InChI Key : SRFPBPKLLFLQEN-UHFFFAOYSA

Anticancer Activity

Recent studies have indicated that compounds related to bromopyridine derivatives exhibit anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

A study demonstrated that bromopyridine derivatives could effectively inhibit cell proliferation in cancer models, showing promising results in terms of IC50 values against cell lines such as MCF-7 and HeLa. The following table summarizes the cytotoxicity of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 29.10 ± 0.18 |

| Compound B | HeLa | 32.84 ± 0.02 |

| Compound C | Jurkat | 41.07 ± 0.11 |

These findings suggest that the presence of the bromopyridine moiety enhances the anticancer activity of cyclohexanol derivatives.

GPCR Modulation

The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical targets in drug discovery for central nervous system disorders. Research indicates that compounds with similar structures can act as allosteric modulators, providing new avenues for treatment strategies in neurobiology .

Organic Synthesis Applications

This compound can serve as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions such as:

- Esterification Reactions : Utilizing its hydroxyl group to form esters with various acids.

Case Study: Selective Etherification

A notable study explored the selective etherification of bromopyridine derivatives using base-catalyzed methods. The compound was involved in reactions yielding specific ethers with high selectivity ratios, demonstrating its utility in synthetic organic chemistry.

| Reaction Conditions | Yield (%) | Selectivity Ratio (Product A:Product B) |

|---|---|---|

| KOH, DMAc, 80°C | 83% | 11.9:1 |

| KOH, DMAc, 80°C | 57% | 8.6:1 |

This data illustrates the compound's effectiveness in promoting desired chemical transformations under controlled conditions.

Mecanismo De Acción

The mechanism of action of 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

- 1-(2-Chloropyridin-3-yl)cyclohexan-1-ol

- 1-(2-Fluoropyridin-3-yl)cyclohexan-1-ol

- 1-(2-Iodopyridin-3-yl)cyclohexan-1-ol

Comparison: 1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications.

Actividad Biológica

1-(2-Bromopyridin-3-yl)cyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the bromine atom may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Research suggests that the compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The mechanism may involve the modulation of key signaling pathways related to cell survival and proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in managing inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

In vitro assays on MCF-7 breast cancer cells revealed that exposure to varying concentrations of this compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic.

Propiedades

IUPAC Name |

1-(2-bromopyridin-3-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-9(5-4-8-13-10)11(14)6-2-1-3-7-11/h4-5,8,14H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFPBPKLLFLQEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=C(N=CC=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.